N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-17-9-5-6-14(13-17)20(24)22-16-8-4-7-15(12-16)21-23-18-10-2-3-11-19(18)26-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJBQVMTMLYIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Coupling with 3-Methoxybenzamide: The benzothiazole core is then coupled with 3-methoxybenzamide using coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethyl formamide as the solvent.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve green chemistry approaches, such as the use of microwave irradiation, one-pot multicomponent reactions, and environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its anticancer activity is attributed to its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and exhibit antibacterial activity.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: These compounds are known for their antibacterial and anticancer activities.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H16N2O2S
- Molecular Weight : 368.43 g/mol
The compound features a benzothiazole moiety, which is known for its biological significance, combined with a methoxybenzamide structure that enhances its solubility and bioactivity.
Target Pathogens
The primary target for this compound is Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound exhibits anti-tubercular activity by disrupting the bacterial cell wall synthesis and interfering with essential metabolic pathways in the bacterium.
Biochemical Pathways
Benzothiazole derivatives have been shown to affect various biochemical pathways, leading to the inhibition of bacterial growth. The compound's interaction with mycobacterial enzymes is crucial for its antibacterial efficacy.
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported to exhibit selective cytotoxicity against cancer cells with IC50 values in the micromolar range .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. This profile enhances its potential as a therapeutic agent in clinical settings.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy :
- Anticancer Screening :
Research Applications
This compound has potential applications across various fields:
- Medicinal Chemistry : As a candidate for drug development targeting tuberculosis and cancer.
- Material Science : Utilized in synthesizing new materials with specific electronic properties due to its unique structural features.
Q & A
Q. What are the standard synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide?
The compound is typically synthesized via multi-step reactions involving condensation, nucleophilic substitution, and amide bond formation. Key steps include:
- Condensation : Reacting benzothiazole derivatives with substituted phenylhydrazines or carbonyl intermediates under reflux conditions (e.g., ethanol or dichloromethane as solvents).
- Amide coupling : Using coupling agents like EDCI/HOBt or DCC to link methoxybenzoyl groups to the benzothiazole-phenyl scaffold.
- Purification : Chromatography (silica gel) or recrystallization to isolate the final product . Characterization is performed via NMR (1H/13C), mass spectrometry , and HPLC to confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Resolves aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- HPLC-PDA : Assesses purity (>98% by area normalization) and detects by-products from incomplete reactions .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening often includes:
- Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., kinase or protease targets).
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (IC50 determination).
- Antimicrobial testing : Broth microdilution for MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis under varying solvent conditions?
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions. Non-polar solvents (toluene) favor cyclization steps.
- Temperature control : Lower temps (0–5°C) reduce by-product formation in exothermic steps; reflux (80–120°C) accelerates condensations.
- Catalysts : Pd(PPh3)4 for Suzuki couplings or TBAB as a phase-transfer catalyst improves efficiency . Monitoring : TLC or inline FTIR tracks intermediate formation, enabling real-time adjustments .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls.
- Compound stability : Test degradation via LC-MS under assay conditions (pH, temperature).
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., methoxy vs. ethoxy substitution) .
Q. How is binding affinity quantified for target proteins?
Advanced methods include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) and calculates KD values.
- Fluorescence Polarization : Detects competitive displacement of fluorescent ligands.
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data (ΔH, ΔS) for interactions . Computational docking (AutoDock Vina) predicts binding modes, guiding mutagenesis studies to validate key residues .
Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs?
- Steric effects : Bulky substituents on the benzothiazole ring may hinder target engagement.
- Electronic modulation : Electron-withdrawing groups (e.g., -CF3) enhance metabolic stability but reduce solubility.
- Data normalization : Use standardized units (e.g., μM for IC50) and multivariate analysis (PCA) to correlate structural features with activity .
Q. How do pH and temperature affect compound stability in biological assays?
- pH-dependent degradation : Hydrolysis of amide bonds occurs faster under acidic (pH <4) or alkaline (pH >9) conditions.
- Thermal stability : Accelerated stability studies (40–60°C) identify degradation products via LC-MS.
- Buffering agents : Use HEPES or Tris buffers (pH 7.4) to mimic physiological conditions .
Methodological Considerations
Q. What computational tools predict metabolic pathways for this compound?
Q. How are crystallography and molecular dynamics used to study its interactions?
- X-ray crystallography : Resolves binding modes in protein-ligand complexes (resolution <2.0 Å).
- MD simulations (GROMACS) : Trajectory analysis (RMSD, RMSF) evaluates conformational stability in aqueous or membrane environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
